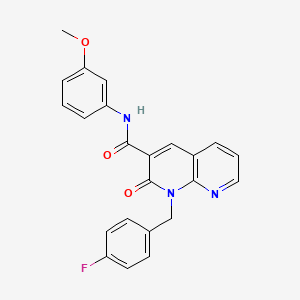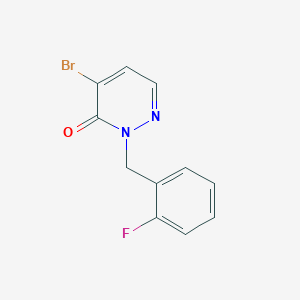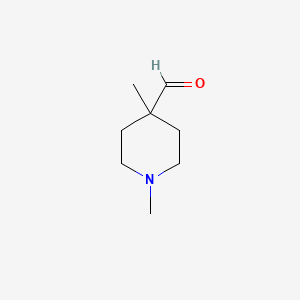
N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide," is a complex organic molecule that appears to be related to a family of compounds with potential anti-inflammatory properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various organic chemistry techniques. For instance, the Sonogashira cross-coupling reaction is used to synthesize "N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide" by coupling N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne . Similarly, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides is achieved using palladium-catalyzed reactions with terminal acetylenes . These methods could potentially be adapted for the synthesis of the compound of interest, given its structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is typically characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analysis are standard methods for determining the structure of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide."
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds can vary, but they often serve as intermediates in the synthesis of more complex molecules. For example, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes under palladium catalysis yields indoles with various functional groups . Additionally, the attempted synthesis of N-diazen-1-ium-1,2-diolate derivatives from related pyrazole compounds resulted in the formation of N-nitroso derivatives instead, indicating a complex reactivity pattern that could be relevant to the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" are not detailed in the provided papers, related sulfonamide compounds exhibit significant anti-inflammatory activity, which suggests potential pharmacological applications . The physical properties such as solubility, melting point, and stability would need to be determined experimentally, as would the chemical properties including acidity, basicity, and reactivity with other agents.
Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds often involves the synthesis and structural characterization of diorganotin derivatives and pyrazoline compounds. For example, the synthesis of pyridyl functionalized bis(pyrazol-1-yl)methanes and their organotin complexes has been studied for their structural properties and potential applications in materials science and catalysis. Such compounds have been found to exhibit specific coordination geometries and reactivity patterns, which could be relevant for the development of new materials or catalysts (Fang-Lin Li et al., 2010).
Biological Activity
The biological activity of compounds structurally related to "N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is another area of significant interest. Research in this domain often focuses on the synthesis of derivatives and their evaluation as potential therapeutic agents. For instance, studies have explored the synthesis of pyrazoline derivatives and their evaluation for cytotoxic activity against various cancer cell lines, highlighting the potential for these compounds in developing new anticancer therapies (K. Kucukoglu et al., 2016).
Material Science Applications
In material science, the properties of methanesulfonamide derivatives can be exploited in the development of new materials. The structural and electronic characteristics of these compounds make them suitable for applications in organic electronics, photonics, and as ligands in the synthesis of complex materials. Their ability to form specific geometries and bond with metals can be utilized in creating novel organometallic complexes with unique properties (Timothy C. Higgs et al., 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-20(24)23-18(15-10-6-8-12-19(15)27-2)13-17(21-23)14-9-5-7-11-16(14)22-28(3,25)26/h5-12,18,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKJPKPWHIRNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)

